
2-Pyrrolidinecarboxamide,N-hydroxy-5-oxo-,(R)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) is a chemical compound with the molecular formula C5H8N2O3 It is known for its unique structure, which includes a pyrrolidine ring, a carboxamide group, and a hydroxy-oxo functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diamine or a 1,4-diketone, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrrolidine ring with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Hydroxylation and Oxidation: The hydroxy-oxo functional group can be introduced through hydroxylation and subsequent oxidation of the pyrrolidine ring using reagents such as hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods
Industrial production of 2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield different hydroxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted pyrrolidinecarboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) can be compared with other similar compounds, such as:
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-: Similar structure but may differ in stereochemistry or functional groups.
2-Pyrrolidinecarboxamide, N-hydroxy-4-oxo-: Differing in the position of the oxo group.
2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, (S)-(9ci): Differing in stereochemistry.
The uniqueness of 2-Pyrrolidinecarboxamide, N-hydroxy-5-oxo-, ®-(9ci) lies in its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H8N2O3 |
|---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
(2R)-N-hydroxy-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H8N2O3/c8-4-2-1-3(6-4)5(9)7-10/h3,10H,1-2H2,(H,6,8)(H,7,9)/t3-/m1/s1 |
InChI-Schlüssel |
ANPFIWMQFQGGFQ-GSVOUGTGSA-N |
Isomerische SMILES |
C1CC(=O)N[C@H]1C(=O)NO |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)

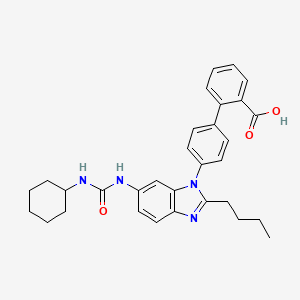
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)

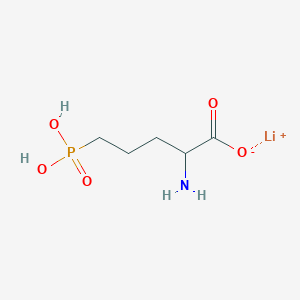
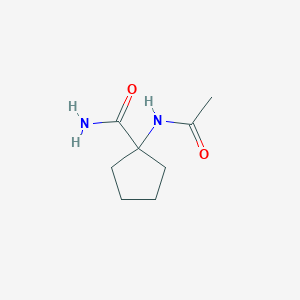
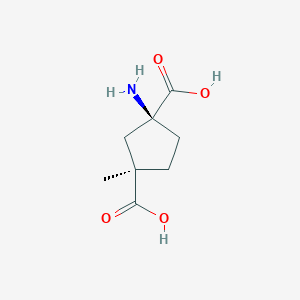
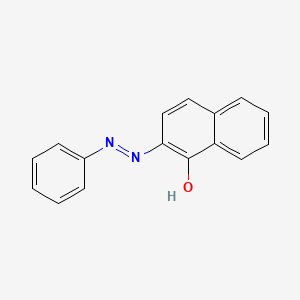
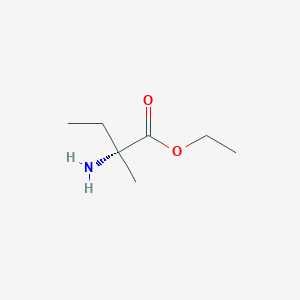
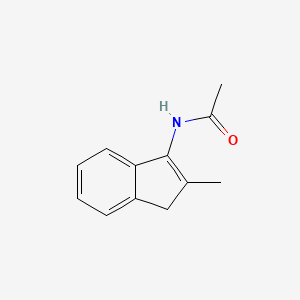
![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)

